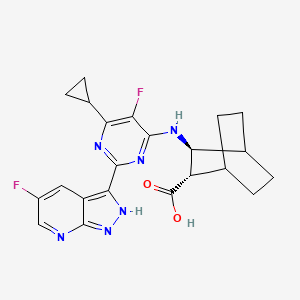
Onradivir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Onradivir is a novel antiviral compound primarily developed to combat influenza A virus infections. It is a small molecule drug that inhibits the RNA-directed RNA polymerase (RdRp) of the influenza virus, thereby preventing viral replication . This compound has shown promising results in clinical trials, demonstrating efficacy in reducing the duration and severity of influenza symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Onradivir involves multiple steps, starting with the preparation of key intermediates. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Onradivir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the pyrazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain antiviral activity .
Wissenschaftliche Forschungsanwendungen
Onradivir has a wide range of scientific research applications, including:
Wirkmechanismus
Onradivir exerts its antiviral effects by inhibiting the neuraminidase enzyme, a critical component in the life cycle of influenza viruses . By binding to the active site of neuraminidase, this compound effectively blocks this enzyme’s activity, preventing the release of progeny viruses and thereby halting the progression of the infection . This strong antiviral effect is related to its pharmacological mechanism of action on influenza viruses .
Vergleich Mit ähnlichen Verbindungen
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Baloxavir Marboxil: An RNA polymerase PA subunit inhibitor used for influenza treatment.
VX-787: A PB2 inhibitor developed by Johnson & Johnson, which served as a structural basis for Onradivir.
This compound’s unique mechanism and efficacy make it a promising candidate for the treatment of influenza A virus infections, offering an alternative to existing antiviral therapies.
Eigenschaften
CAS-Nummer |
2200336-20-3 |
|---|---|
Molekularformel |
C22H22F2N6O2 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1 |
InChI-Schlüssel |
JCHDJLSIYWBAHI-ZWHBIUKWSA-N |
Isomerische SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
Kanonische SMILES |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


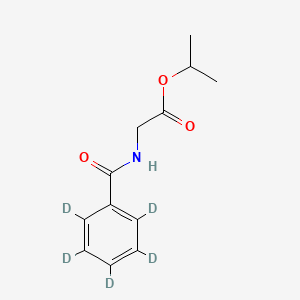
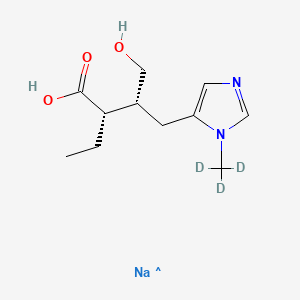

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

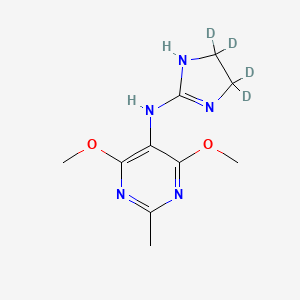


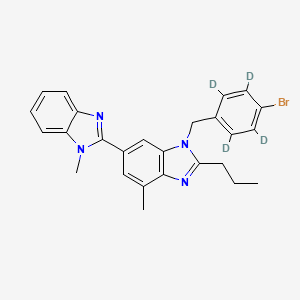


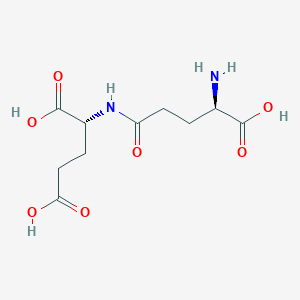
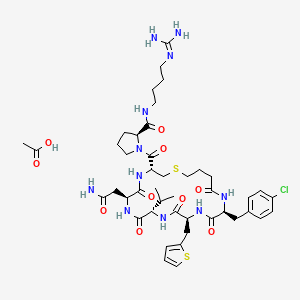
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
